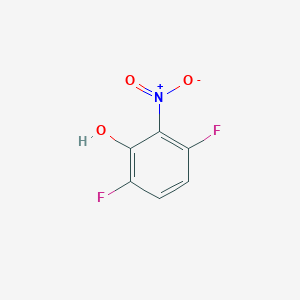

3,6-Difluoro-2-nitrophenol

Vue d'ensemble

Description

3,6-Difluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3F2NO3 . It has a molecular weight of 175.09 . The compound appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of 3,6-Difluoro-2-nitrophenol involves the reaction of 2,3-difluorophenol with nitric acid in the presence of sulfuric acid . The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring .

Molecular Structure Analysis

The InChI code for 3,6-Difluoro-2-nitrophenol is 1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Chemical Reactions Analysis

3,6-Difluoro-2-nitrophenol, like other nitrophenols, is more acidic than phenol itself . Nitrophenols can undergo nucleophilic aromatic substitution reactions when activated by strongly electron-attracting substituents .

Physical And Chemical Properties Analysis

3,6-Difluoro-2-nitrophenol is a solid at room temperature . It has a molecular weight of 175.09 and a molecular formula of C6H3F2NO3 . The compound should be stored in a refrigerator .

Applications De Recherche Scientifique

Environmental Sensing and Remediation

Selective and Sensitive Detection of Nitrophenols : Research on the detection of 2,4,6-trinitrophenol (TNP) using graphitic carbon nitride nanosheets suggests potential for environmental monitoring of nitrophenols in water sources. These materials exhibit high selectivity and sensitivity due to their strong inner filter effect and molecular interactions, making them suitable for visual detection of nitrophenols, which could be adapted for 3,6-Difluoro-2-nitrophenol detection (Rong et al., 2015).

Adsorption and Removal of Nitrophenols from Aqueous Solutions : Studies on the adsorption capacities of activated carbon fibers for various nitrophenols indicate the potential for using similar materials in the remediation of water contaminated with 3,6-Difluoro-2-nitrophenol. The adsorption process, influenced by π–π interactions and hydrophobic interactions, suggests a pathway for environmental cleanup applications (Liu et al., 2010).

Material Science and Chemistry

Catalytic Applications : Research into the electrosynthesis of metal–organic frameworks (MOFs) for the catalytic reduction of nitrophenols to aminophenols demonstrates the utility of such materials in chemical synthesis processes. The high yield and effective catalytic activity of these MOFs could inspire similar applications for the reduction of 3,6-Difluoro-2-nitrophenol and other nitroaromatic compounds (Kumar et al., 2013).

Photocatalytic Degradation : Studies on microwave-enhanced catalytic degradation of p-nitrophenol in soil using nanoparticles suggest a method for the degradation of nitrophenolic pollutants. This indicates the potential for 3,6-Difluoro-2-nitrophenol degradation in environmental cleanup efforts, leveraging the catalytic and microwave absorptive properties of specific nanoparticles (Zhou et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Nitrophenols, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

The mode of action of 3,6-Difluoro-2-nitrophenol involves electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring . This reaction is crucial for the compound’s interaction with its targets.

Biochemical Pathways

Nitrophenols are known to influence various biochemical pathways due to their reactivity and potential to form reactive oxygen species .

Pharmacokinetics

Nitrophenols are generally well-absorbed and can be distributed throughout the body due to their small size and polarity .

Result of Action

Nitrophenols are known to cause oxidative stress and potential cytotoxic effects due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6-Difluoro-2-nitrophenol. For instance, the compound is highly stable and exhibits excellent solubility in organic solvents such as ethanol and acetone . It is sparingly soluble in water, with a solubility of 100 mg/L at room temperature . These properties can influence how the compound interacts with its environment and its targets.

Propriétés

IUPAC Name |

3,6-difluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAORTVYRIJMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437445 | |

| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139548-97-3 | |

| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

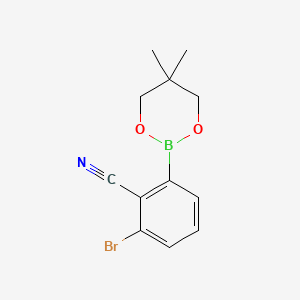

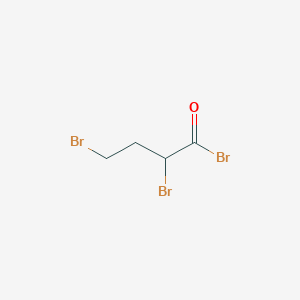

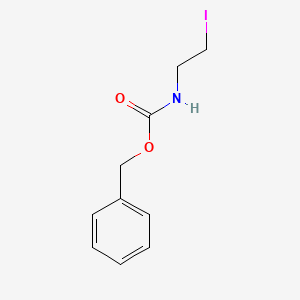

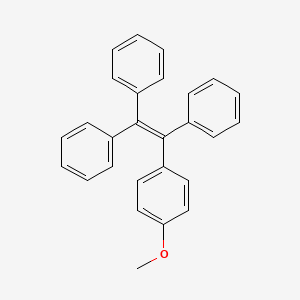

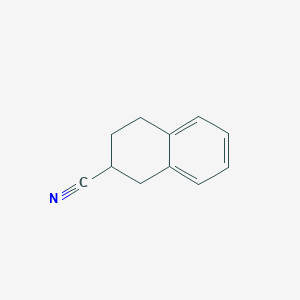

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)